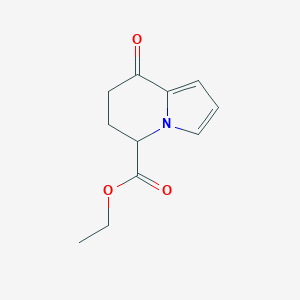

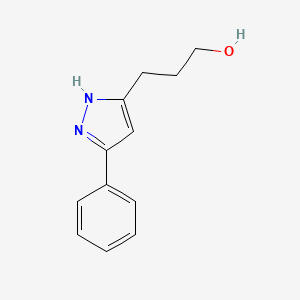

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

Descripción general

Descripción

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound has been synthesized and characterized through various techniques. Vyas et al. (2012) reported the synthesis of a closely related compound, 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol, highlighting its application in pharmaceutical and agrochemical industries. The synthesis involved a slow solvent evaporation technique, and the compound was characterized using powder XRD, FT–IR, TG–DTA–DSC, and dielectric study (Vyas et al., 2012).

Chemical Reactions and Derivatives

The compound serves as a versatile synthon for preparing various derivatives. Arbačiauskienė et al. (2009) used 1-Phenyl-1H-pyrazol-3-ol, a similar compound, to prepare various 1-phenyl-1H-pyrazole derivatives. These derivatives were synthesized through Pd-catalyzed cross-coupling reactions to yield (het)aryl- and carbo-functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).

Antimicrobial Activity

The pyrazole derivatives exhibit notable antimicrobial activity. Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial activity against various bacteria and fungi (Hamed et al., 2020).

Catalytic Activities

Compounds derived from pyrazole-based ligands have been used in catalytic activities. Zhang et al. (2007) synthesized dinuclear copper(II) complexes derived from pyrazole-containing ligands, exhibiting catalytic oxidation properties for modeling the functional properties of catechol oxidase (Zhang et al., 2007).

Spectroscopic and Quantum Chemical Studies

Extensive spectroscopic and quantum chemical studies have been conducted on pyrazole derivatives. Viji et al. (2020) carried out characterization and molecular docking of a related compound, revealing its antimicrobial activity and interaction with different proteins (Viji et al., 2020).

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives have been shown to be cytotoxic to several human cell lines . They have a wide variety of biological activities and are key structural motifs in several drugs currently on the market .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a way that leads to cytotoxic effects .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways, leading to a wide range of biological activities .

Result of Action

It’s known that some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .

Análisis Bioquímico

Biochemical Properties

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their antioxidant activities . Additionally, the phenyl group can engage in hydrophobic interactions with protein surfaces, further stabilizing these interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can modulate the expression of genes related to cell cycle regulation, leading to either the promotion or inhibition of cell growth depending on the cellular context . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. For example, the compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation events crucial for signal transduction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell morphology and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which hydroxylate the compound to form more water-soluble metabolites that can be excreted in the urine . The compound also interacts with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is essential for its biotransformation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Binding proteins in the blood, such as albumin, can facilitate its distribution to different tissues, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its biological effects.

Propiedades

IUPAC Name |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAGTEWKRZLAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)